molecular formula C14H19N5 B1668373 CeMMEC2 CAS No. 902955-25-3

CeMMEC2

Cat. No. B1668373
M. Wt: 257.33 g/mol
InChI Key: NCACTGQDGOLTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The chemical formula of CeMMEC2 is C14H19N5 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Capillary Electrochromatography (CEC) Applications

  • Biochemical and Pharmaceutical Studies : CEC has been utilized in biochemical and pharmaceutical research for its effectiveness in separation science. It's beneficial for analyzing complex mixtures and identifying components in pharmaceutical formulations (Huo & Kok, 2008).
  • Food and Natural Products Analysis : The technique finds application in the food industry, especially for the analysis of natural products, which is critical in ensuring quality and safety of food products (S. Eeltink & W. Kok, 2003).
  • Environmental Analysis : In environmental analysis, CEC plays a role in identifying and quantifying pollutants and contaminants, contributing to environmental protection and monitoring (Sewoon Kim et al., 2018).

Electrochemical Studies

  • Investigations Using Voltammetry : CeMMEC2 is employed in studying electrochemical behaviors, as seen in the analysis of various elements using voltammetric techniques. This is crucial in understanding the electrochemical properties of different substances (I. El-Hallag et al., 2000).

Green Chemistry and Sustainable Processes

  • Sustainable Manufacture of Fuels and Chemicals : The Center for Environmentally Beneficial Catalysis (CEBC) employs CeMMEC2 in research to minimize environmental impact in the chemical manufacturing process, focusing on sustainable and green practices (B. Subramaniam, 2010).

Analytical and Bioanalytical Applications

  • Metabolomics and Proteomics : CeMMEC2 is crucial in the fields of metabolomics and proteomics, aiding in the identification and quantification of biologically important molecules, which is pivotal in understanding biological processes and disease mechanisms (C. Seger et al., 2013).
  • Capillary Electrophoresis in Water Analysis : It's also applied in water analysis, notably in the separation and quantification of inorganic ions, thereby contributing to water quality assessment and environmental monitoring (E. Poboży & M. Trojanowicz, 2021).

Climate Engineering and Ethical Considerations

  • Climate Engineering Research Ethics : In the context of climate engineering (CE), CeMMEC2 might be involved in the development of ethical guidelines for empirical testing of climate engineering techniques. This includes securing global public consent and ensuring a fair distribution of risks and benefits, which is critical in the responsible advancement of climate engineering solutions (D. Morrow et al., 2009).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCACTGQDGOLTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sdelci, CH Lardeau, C Tallant, F Klepsch… - Nature Chemical …, 2016 - nature.com
… of CeMMEC1 and CeMMEC2 to representative bromodomain proteins, we obtained BromoScan profiles (Fig. 3b). Similarly to other BRD4 inhibitors, CeMMEC2 not only bound BRD4 …
Number of citations: 48 www.nature.com

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